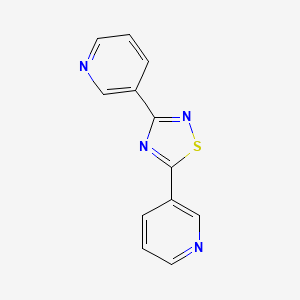
3,5-Dipyridin-3-yl-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dipyridin-3-yl-1,2,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with pyridine groups at the 3 and 5 positionsThe incorporation of pyridine rings enhances the compound’s ability to interact with various biological targets, making it a valuable scaffold in drug design and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dipyridin-3-yl-1,2,4-thiadiazole typically involves the cyclization of thioamides. One common method starts with the oxidation of thioamides, followed by cyclization to form the thiadiazole ring. The reaction conditions often involve the use of molecular dihalogens as oxidizing agents in alcoholic solutions .
Oxidation of Thioamides: Thioamides are oxidized using molecular dihalogens such as chlorine or bromine in an alcoholic solvent like ethanol.
Cyclization: The oxidized thioamide undergoes cyclization to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dipyridin-3-yl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the thiadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups .
Aplicaciones Científicas De Investigación
3,5-Dipyridin-3-yl-1,2,4-thiadiazole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,5-Dipyridin-3-yl-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to therapeutic effects in diseases such as cancer and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Thiadiazole: Another thiadiazole isomer with different substitution patterns.
1,2,4-Thiadiazole: Similar to 3,5-Dipyridin-3-yl-1,2,4-thiadiazole but with different substituents.
1,3,4-Thiadiazole: A thiadiazole isomer with a different arrangement of nitrogen and sulfur atoms.
Uniqueness
This compound is unique due to its specific substitution pattern with pyridine rings, which enhances its ability to interact with biological targets and form coordination complexes. This makes it a valuable scaffold in medicinal chemistry and materials science .
Propiedades
Número CAS |
105678-89-5 |
|---|---|
Fórmula molecular |
C12H8N4S |
Peso molecular |
240.29 g/mol |
Nombre IUPAC |
3,5-dipyridin-3-yl-1,2,4-thiadiazole |
InChI |
InChI=1S/C12H8N4S/c1-3-9(7-13-5-1)11-15-12(17-16-11)10-4-2-6-14-8-10/h1-8H |
Clave InChI |
PJSNUISYDHNJTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NSC(=N2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


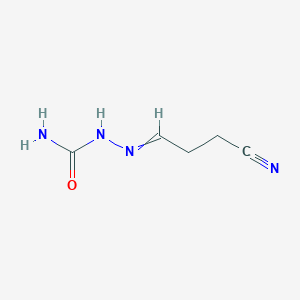
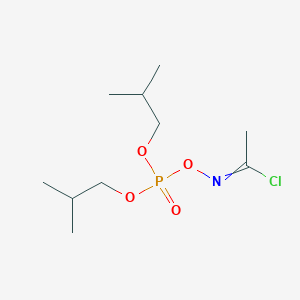
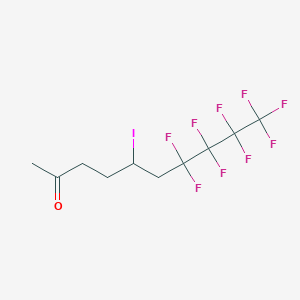
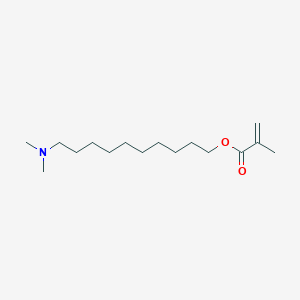
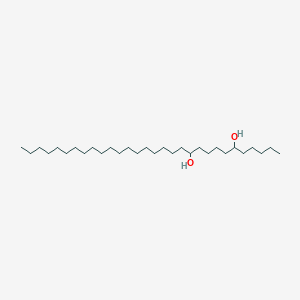

![Naphtho[2,3-b]thiophene-2,3-dione](/img/structure/B14326329.png)

![1,1'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14326342.png)
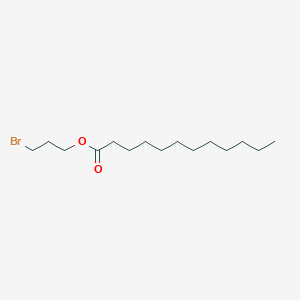
![2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14326356.png)
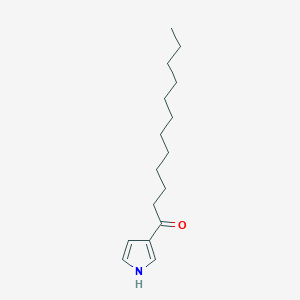
![6a-Methylhexahydro-2H-2,6-methanocyclopenta[b]furan](/img/structure/B14326376.png)

